5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a piperidine ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-4,6-dimethyl-2-(pyridin-3-yl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyridine: Similar structure with a bromine atom instead of chlorine.
2-(Piperidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with different ring fusion.
Uniqueness
5-Chloro-4,6-dimethyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings
Properties
Molecular Formula |
C13H16ClN3 |
---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
5-chloro-4,6-dimethyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16ClN3/c1-9-11(8-15)13(16-10(2)12(9)14)17-6-4-3-5-7-17/h3-7H2,1-2H3 |
InChI Key |
BYUCXVMQXLFZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCCCC2)C#N |
Origin of Product |
United States |
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